
1,4-Bis(tert-butoxy)tetrafluorobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,4-bis(tert-butoxy)tetrafluorobenzene and related compounds often involves the aromatic nucleophilic substitution of halogenated precursors with alkoxide ions or the use of phosphine derivatives in complex multi-step reactions. For example, the synthesis of sterically hindered phosphine derivatives has been accomplished through the reaction of lithium dimesitylphosphide with hexafluorobenzene, followed by oxidation and methylation to yield bis(phosphoryl)benzene derivatives (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of 1,4-bis(tert-butoxy)tetrafluorobenzene derivatives is characterized by large bond angles around phosphorus atoms and crowded molecular structures, as revealed through X-ray crystallography. These structures demonstrate the impact of sterically hindered substituents on molecular geometry and electron distribution, which is critical for understanding their reactivity and properties (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
Chemical reactions involving 1,4-bis(tert-butoxy)tetrafluorobenzene derivatives are influenced by the presence of fluorine atoms and bulky tert-butoxy groups. These groups affect the compound's reactivity towards nucleophiles and electrophiles, as well as its redox behavior. The electron-withdrawing effect of fluorine and the steric protection offered by tert-butoxy groups are key factors in determining the course of chemical reactions (Sasaki, Tanabe, & Yoshifuji, 1999).
Physical Properties Analysis
The physical properties of 1,4-bis(tert-butoxy)tetrafluorobenzene derivatives, such as solubility, melting point, and boiling point, are significantly influenced by the fluorination level and the presence of tert-butoxy groups. These properties are crucial for the application of these compounds in material science, where solubility and thermal stability play a pivotal role.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and redox potential, are markedly affected by the compound's fluorinated structure. The fluorine atoms contribute to the compound's overall electron-withdrawing capacity, which can alter its acidity and basicity. The unique chemical environment created by the combination of fluorine atoms and tert-butoxy groups also impacts the redox behavior, making these compounds interesting for studies in electrochemistry and catalysis.
References:
Applications De Recherche Scientifique
Synthesis and Characterization of Aromatic Polyamides : This compound was used in the synthesis of aromatic polyamides, which displayed high thermal stability and solubility in various organic solvents. These polyamides could form transparent and tough films suitable for high-temperature applications (Yang, Hsiao, & Yang, 1999).
Preparation of Ortho-linked Polyamides : It also played a role in synthesizing ortho-linked polyamides with flexible main-chain ether linkages. These polyamides exhibited high thermal stability, solubility in polar solvents, and were used to create transparent, flexible films (Hsiao, Yang, & Chen, 2000).
Oxidative Transformation of Azides to Aryl Nitriles : In chemical synthesis, this compound was used for the oxidative transformation of primary azides to nitriles, and secondary azides to ketones (Zhao, Chew, Leung, & Yeung, 2012).
Development of Low Dielectric Constant Polyimides : The compound contributed to the synthesis of new polyimides with low dielectric constants, low moisture absorption, and high glass transition temperatures, making them suitable for electronic applications (Chern & Tsai, 2008).
Synthesis of Organosoluble Optically Transparent Poly(ether imide)s : It was utilized in creating organosoluble and colorless poly(ether imide)s with excellent thermal and mechanical properties, which are useful in high-performance polymer applications (Yang, Hsiao, & Yang, 2000).
Effects on Properties of Polyimides : Its use in fluorinated polyimides showed how tert-butyl substitutes could affect the solubility, thermal stability, and optical properties of the polymers (Lu, Xiao, Chi, Dong, & Hu, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4O2/c1-13(2,3)19-11-7(15)9(17)12(10(18)8(11)16)20-14(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMWFMRRLDGGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C(=C(C(=C1F)F)OC(C)(C)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371079 | |
| Record name | 1,4-Di-tert-butoxy-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(tert-butoxy)tetrafluorobenzene | |
CAS RN |
121088-09-3 | |
| Record name | 1,4-Di-tert-butoxy-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






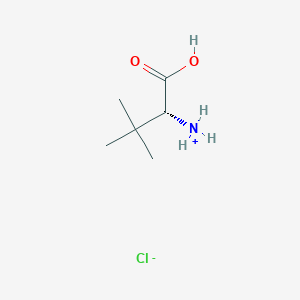
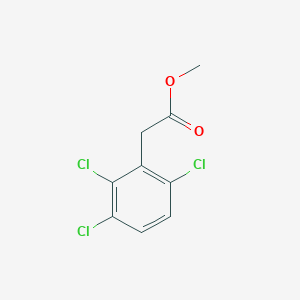
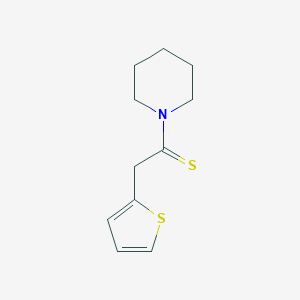
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)
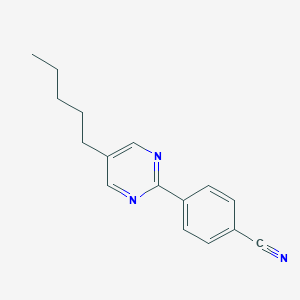


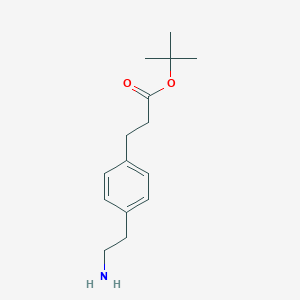

![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
